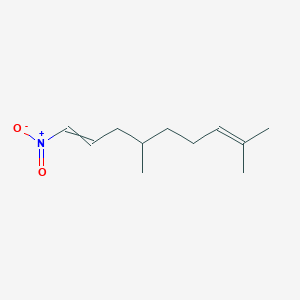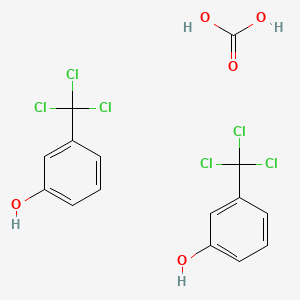
Carbonic acid--3-(trichloromethyl)phenol (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid–3-(trichloromethyl)phenol (1/2) is a compound that combines the properties of carbonic acid and 3-(trichloromethyl)phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–3-(trichloromethyl)phenol (1/2) typically involves the reaction of 3-(trichloromethyl)phenol with carbonic acid derivatives. One common method is the reaction of 3-(trichloromethyl)phenol with phosgene (carbonyl chloride) in the presence of a base, such as pyridine, to form the desired compound. The reaction is carried out under controlled conditions to ensure the formation of the product with high yield and purity.
Industrial Production Methods
Industrial production of carbonic acid–3-(trichloromethyl)phenol (1/2) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid–3-(trichloromethyl)phenol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenols, ethers, esters, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbonic acid–3-(trichloromethyl)phenol (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of carbonic acid–3-(trichloromethyl)phenol (1/2) involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloromethyl carbinol: This compound has a similar trichloromethyl group but differs in its overall structure and reactivity.
Carbonate esters: These compounds share the carbonic acid ester functional group but have different substituents and properties.
Trichloromethyl group derivatives: Compounds with the trichloromethyl group, such as trichloromethyl ketones and trichloromethyl carbinols, have similar reactivity but differ in their specific applications and effects.
Uniqueness
Carbonic acid–3-(trichloromethyl)phenol (1/2) is unique due to its combination of the trichloromethyl group and the phenolic hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80222-20-4 |
|---|---|
Molekularformel |
C15H12Cl6O5 |
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
carbonic acid;3-(trichloromethyl)phenol |
InChI |
InChI=1S/2C7H5Cl3O.CH2O3/c2*8-7(9,10)5-2-1-3-6(11)4-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4) |
InChI-Schlüssel |
VFVBAVCWQBIPDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(Cl)(Cl)Cl.C1=CC(=CC(=C1)O)C(Cl)(Cl)Cl.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



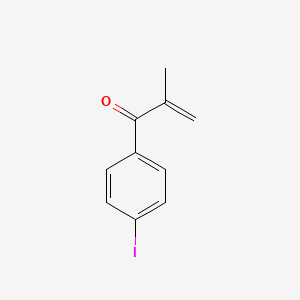
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
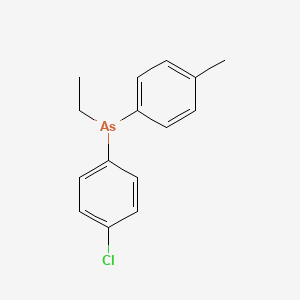
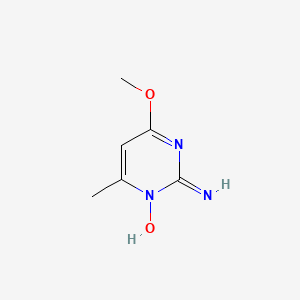
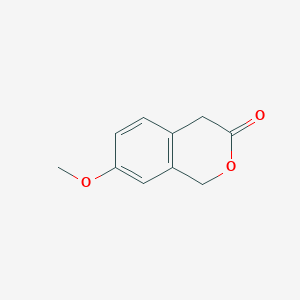
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
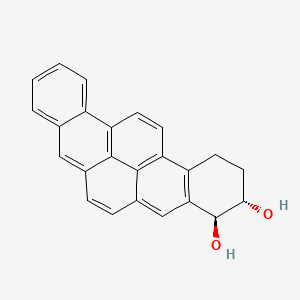

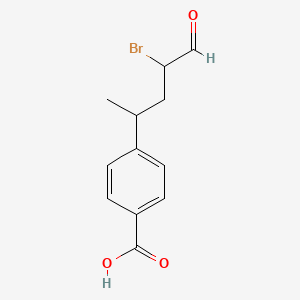
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
